1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride 1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16421015
InChI: InChI=1S/C13H16FN3.ClH/c14-7-9-17-11-13(10-16-17)15-8-6-12-4-2-1-3-5-12;/h1-5,10-11,15H,6-9H2;1H
SMILES:
Molecular Formula: C13H17ClFN3
Molecular Weight: 269.74 g/mol

1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride

CAS No.:

Cat. No.: VC16421015

Molecular Formula: C13H17ClFN3

Molecular Weight: 269.74 g/mol

* For research use only. Not for human or veterinary use.

1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride -

Specification

Molecular Formula C13H17ClFN3
Molecular Weight 269.74 g/mol
IUPAC Name 1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C13H16FN3.ClH/c14-7-9-17-11-13(10-16-17)15-8-6-12-4-2-1-3-5-12;/h1-5,10-11,15H,6-9H2;1H
Standard InChI Key IFWWXAZTTABIAY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCNC2=CN(N=C2)CCF.Cl

Introduction

1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride is a synthetic organic compound belonging to the pyrazole class, characterized by its five-membered heterocyclic structure containing two nitrogen atoms. The compound features a fluoroethyl group and a phenylethyl group attached to the pyrazole ring, which confers unique chemical and biological properties. It has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of biological pathways.

Chemical Reactions

1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride can undergo various chemical reactions typical for amines and pyrazoles, including nucleophilic substitutions and modifications that can enhance its pharmacological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme modulation and receptor interaction. It may inhibit specific kinases involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis. Its unique structure allows it to interact with various molecular targets, suggesting potential applications in cancer therapy and other therapeutic areas.

Synthesis

The synthesis of 1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine typically involves several key steps, requiring careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Potential Applications

The compound has several potential applications across various fields, including medicinal chemistry, due to its diverse pharmacological activities. Pyrazoles, in general, are often utilized in the development of pharmaceuticals due to their anti-inflammatory, analgesic, and antitumor effects.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride, highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
1-(2-fluoroethyl)-5-methyl-N-(2-thienylmethyl)pyrazol-4-amineFluoroethyl and thienylmethyl groupsDifferent substitution pattern affecting biological activity
1-(3-fluoropropyl)-4-methyl-N-(2-thienylmethyl)pyrazol-5-aminePropyl instead of ethylVariations in solubility and reactivity
3-Methyl-4-(thienylmethyl)-1H-pyrazoleLacks fluoroalkyl groupMay exhibit different pharmacological profiles

These comparisons emphasize how variations in substituents can significantly influence biological activity and chemical properties.

Research Findings

Further studies are required to clarify the mechanisms of action for 1-(2-fluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride through in vitro and in vivo analyses. Its interaction with biological targets can be analyzed using techniques such as X-ray crystallography or computational modeling.

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